

Spectroscopic Data for prim-O-Glucosylangelicain: A Technical Overview

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Compound of Interest

Compound Name: *prim-O-Glucosylangelicain*

Cat. No.: *B15592991*

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A comprehensive search for experimental spectroscopic data (NMR, MS, and IR) for the compound **prim-O-Glucosylangelicain** has yielded no specific results. Publicly available scientific literature and chemical databases accessed do not contain a detailed characterization of a compound explicitly identified by this name.

This technical guide aims to provide a framework for the type of data and experimental protocols that would be expected for the full spectroscopic characterization of a novel or known furanocoumarin glycoside like **prim-O-Glucosylangelicain**. While direct data for the named compound is unavailable, this document will outline the standard methodologies and expected spectral features for closely related angular furanocoumarin glucosides, which would be essential for researchers in natural product chemistry, pharmacology, and drug development.

Hypothetical Structure

Prim-O-Glucosylangelicain suggests a chemical structure where a glucose molecule is attached to a derivative of angelicain. Angelicain, also known as isopsoralen, is a naturally occurring angular furanocoumarin. The "prim-O-Glucosyl" prefix implies the glucose moiety is attached at a primary alcohol position, likely on the angelicain core, though the exact substitution pattern is not specified without further information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a compound like **prim-O-Glucosylangelicain**, a suite of 1D and 2D NMR experiments

would be required.

Table 1: Expected ^1H and ^{13}C NMR Chemical Shift Ranges for a Furanocoumarin Glucoside

Moiety	Atom Position	Expected ^1H NMR (δ , ppm)	Expected ^{13}C NMR (δ , ppm)
Furanocoumarin Core	Furan H-2'	7.6 - 7.8	145.0 - 150.0
	Furan H-3'	6.8 - 7.0	105.0 - 110.0
Lactone C=O	-	160.0 - 165.0	
Aromatic CH	6.2 - 8.0	95.0 - 150.0	
Oxygenated Aromatic C	-	150.0 - 165.0	
Glucose Moiety	Anomeric H-1''	4.5 - 5.5 (d)	100.0 - 105.0
Sugar Protons H-2'' to H-6''	3.2 - 4.5	60.0 - 80.0	
C-6'' (if primary alcohol)	~3.7 - 3.9	~61.0 - 63.0	

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.

Experimental Protocols

NMR Data Acquisition:

- Sample Preparation: 1-5 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO- d_6 , CD $_3$ OD, or D $_2$ O).
- Instrumentation: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
- 1D NMR: Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra would be acquired.

- 2D NMR: A series of 2D experiments would be essential for unambiguous assignment:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks within the furanocoumarin and glucose moieties.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosylation site (i.e., the linkage between the glucose and angelicain units).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 2: Expected Mass Spectrometry Data for prim-O-Glucosylangelicain

Experiment	Ionization Mode	Expected Observation
HRESIMS	ESI+	An adduct ion, likely $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$, allowing for the determination of the exact molecular formula.
ESI-	An adduct ion, likely $[\text{M}-\text{H}]^-$ or $[\text{M}+\text{Cl}]^-$.	
MS/MS	ESI+ or ESI-	Fragmentation pattern showing the neutral loss of the glucose unit (162 Da), and characteristic fragments of the angelicain aglycone.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

- **Sample Preparation:** A dilute solution of the compound (e.g., 0.1 mg/mL) would be prepared in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** The sample would be infused into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
- **Data Analysis:** The accurate mass measurement of the molecular ion would be used to calculate the elemental composition. The fragmentation pattern in tandem MS (MS/MS) experiments would confirm the presence of the sugar and aglycone moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for prim-O-Glucosylangelicin

Wavenumber (cm ⁻¹)	Functional Group & Vibration
3500 - 3200	O-H stretch (from glucose hydroxyls)
3100 - 3000	C-H stretch (aromatic and vinyl)
2950 - 2850	C-H stretch (aliphatic)
1750 - 1710	C=O stretch (lactone)
1630 - 1500	C=C stretch (aromatic and furan)
1200 - 1000	C-O stretch (ethers, alcohols)

Experimental Protocols

FT-IR Spectroscopy:

- **Sample Preparation:** The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

- Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Interpretation: The absorption bands would be assigned to the corresponding functional groups to confirm the presence of hydroxyl groups, the lactone carbonyl, aromatic rings, and ether linkages.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **prim-O-Glucosylangelicain**.



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Caption: Workflow for Natural Product Structure Elucidation.

In conclusion, while the specific spectroscopic data for **prim-O-Glucosylangelicain** is not currently available in the surveyed scientific literature, this guide provides a comprehensive overview of the necessary experiments, expected data, and logical processes required for its

full structural characterization. Researchers encountering this compound would need to perform the outlined NMR, MS, and IR experiments to definitively establish its structure.

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